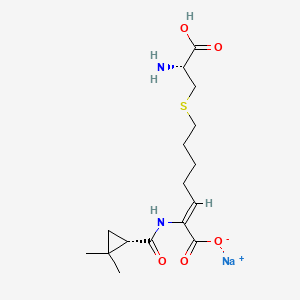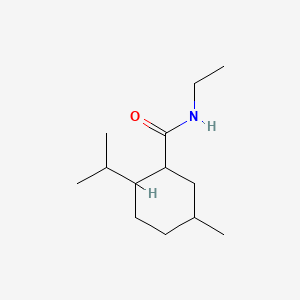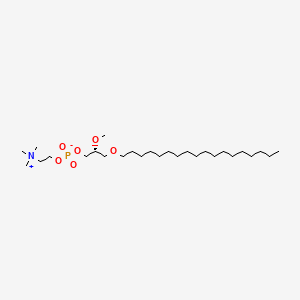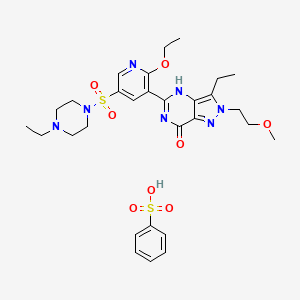
4-Phenyl-1,2,3-thiadiazole
Overview
Description
4-Phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H6N2S . It has a molecular weight of 162.22 . This compound is used in laboratory research .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,3-thiadiazole was characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods . DFT calculations (b3lyp/6-311++G(d,p)) were performed to investigate the structures’ geometry and physiochemical properties .
Physical And Chemical Properties Analysis
4-Phenyl-1,2,3-thiadiazole has a boiling point of 100/1.5 Torr and a melting point of 77-78 .
Scientific Research Applications
Medicine: Anticancer Properties
4-Phenyl-1,2,3-thiadiazole derivatives have been studied for their potential as anticancer agents. They exhibit a broad spectrum of biological activities due to their strong aromaticity and stability in biological systems . These compounds can cross cellular membranes and interact with biological targets, which is crucial for anticancer activity .
Agriculture: Plant Protection
In agriculture, 4-Phenyl-1,2,3-thiadiazole derivatives are used to control infections of plant pathogens. They have shown antibacterial and antifungal activities against various plant pathogens, making them valuable for developing new pesticides .
Materials Science: Luminescent Materials
Thiadiazole derivatives are used in materials science for their luminescent properties. They have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices that require materials with specific optical properties .
Environmental Science: Antimicrobial Activities
These compounds have been evaluated for their antimicrobial activities, which is significant for environmental applications. They can be used to treat contaminated water or surfaces to prevent the spread of bacteria and fungi .
Analytical Chemistry: Chemical Probes
In analytical chemistry, 4-Phenyl-1,2,3-thiadiazole derivatives serve as chemical probes due to their selective fluorescence response. This property is useful for tracing and inhibiting specific activities in complex biological systems .
Biochemistry: Enzyme Inhibition
The derivatives of 4-Phenyl-1,2,3-thiadiazole have been shown to inhibit enzymes like SHP1, which is involved in cell-signaling pathways. This inhibition is crucial for studying biochemical processes and developing treatments for diseases related to these pathways .
Pharmacology: Drug Development
These derivatives are being explored for their pharmacological properties, including the development of drugs against viruses like SARS-CoV-2. Their ability to inhibit vital enzymes of the virus makes them candidates for antiviral drug development .
Chemical Engineering: Synthesis and Characterization
In chemical engineering, 4-Phenyl-1,2,3-thiadiazole is important for the synthesis and characterization of new compounds with potential industrial applications. Its derivatives are intermediates in the production of various chemicals with diverse applications .
Mechanism of Action
Target of Action
4-Phenyl-1,2,3-thiadiazole has been found to exhibit significant biological activities against various targets. It has shown potential as an anticancer agent, with cytotoxic effects on multiple human cancer cell lines . Additionally, it has demonstrated antibacterial activity against a variety of bacterial strains .
Mode of Action
The mode of action of 4-Phenyl-1,2,3-thiadiazole involves its interaction with these targets, leading to changes in their function. For instance, in the context of its anticancer activity, molecular modeling studies have highlighted the role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This interaction can inhibit the activity of the target, thereby exerting its anticancer effects.
Biochemical Pathways
The biochemical pathways affected by 4-Phenyl-1,2,3-thiadiazole are likely to be diverse, given its broad range of biological activities. For example, in its role as an anticancer agent, it may affect pathways related to cell proliferation and survival
Pharmacokinetics
The compound’s bioavailability and circulation time could be influenced by factors such as its solubility
Result of Action
The result of 4-Phenyl-1,2,3-thiadiazole’s action can be seen in its biological effects. For instance, it has demonstrated potent anti-cancer activities, with GI50 values indicating significant cytotoxic effects on various cancer cell lines . It has also shown inhibitory effects on various bacterial strains .
Action Environment
The action, efficacy, and stability of 4-Phenyl-1,2,3-thiadiazole can be influenced by various environmental factors. For example, the compound’s antibacterial and antifungal activities could be affected by factors such as the presence of other substances or the pH of the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNFXRMNNPKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296830 | |
| Record name | 4-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,3-thiadiazole | |
CAS RN |
25445-77-6 | |
| Record name | 25445-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)







